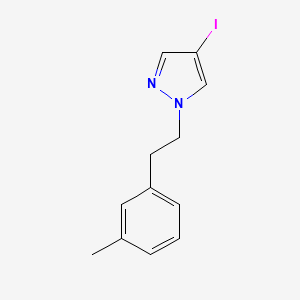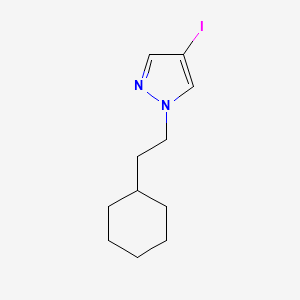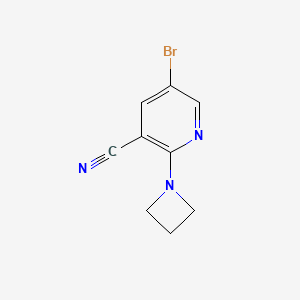
2-(Azetidin-1-yl)-5-bromopyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-1-yl)-5-bromopyridine-3-carbonitrile is a heterocyclic compound that features both azetidine and pyridine rings. The presence of these rings makes it a valuable compound in organic synthesis and medicinal chemistry due to its unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-5-bromopyridine-3-carbonitrile typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the use of aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as THF (tetrahydrofuran) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
化学反应分析
Types of Reactions
2-(Azetidin-1-yl)-5-bromopyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring.
Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be used to attach various substituents to the pyridine ring.
Common Reagents and Conditions
Bases: DBU, sodium hydroxide
Solvents: THF, ethanol
Catalysts: Palladium catalysts for coupling reactions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for use in medicinal chemistry and materials science.
科学研究应用
2-(Azetidin-1-yl)-5-bromopyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic properties.
作用机制
The mechanism of action of 2-(Azetidin-1-yl)-5-bromopyridine-3-carbonitrile involves its interaction with various molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromopyridine moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
相似化合物的比较
Similar Compounds
2-Azetidinone Derivatives: These compounds share the azetidine ring and are known for their antimicrobial properties.
Pyridine Derivatives: Compounds like 2-bromopyridine and 3-cyanopyridine share structural similarities and are used in various chemical syntheses.
Uniqueness
2-(Azetidin-1-yl)-5-bromopyridine-3-carbonitrile is unique due to the combination of the azetidine and pyridine rings, which confer distinct electronic properties and reactivity. This makes it a versatile compound in both synthetic and medicinal chemistry.
属性
IUPAC Name |
2-(azetidin-1-yl)-5-bromopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-8-4-7(5-11)9(12-6-8)13-2-1-3-13/h4,6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURBKFDERXXZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=C(C=C(C=N2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
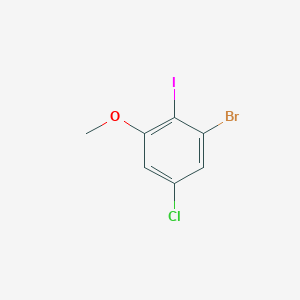
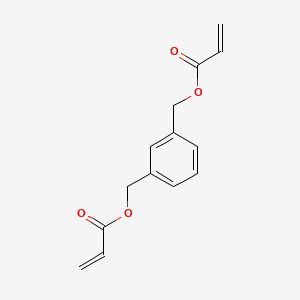
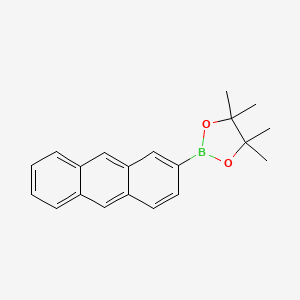
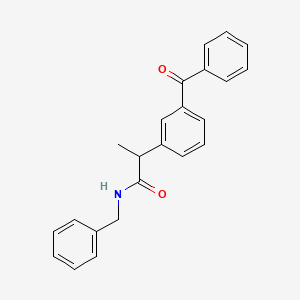
![4,4'-Diamino-1H,1'H-[2,2'-bipyrrolo[3,4-f]isoindol]-1,1',3,3',5,5',7,7'(6H,6'H)-octaone](/img/structure/B8200945.png)
![b-D-Glucopyranoside, ethyl3-O-(2-naphthalenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-,benzoate](/img/structure/B8200953.png)
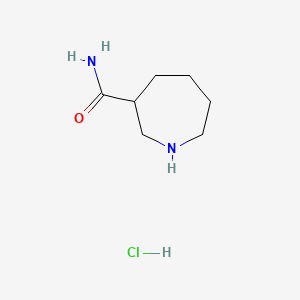
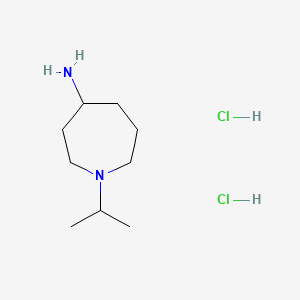
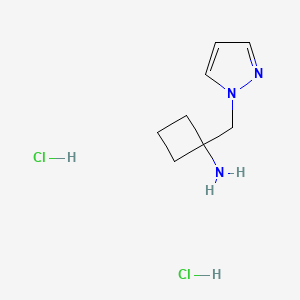
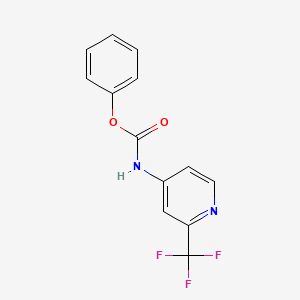
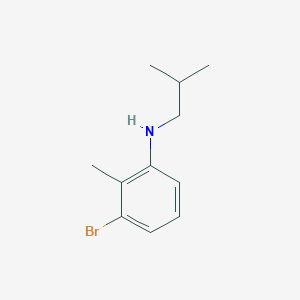
![4-Chloro-5-iodo-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201000.png)
